molecular formula C13H14N2O B11887830 4-Amino-N,N-dimethyl-1-naphthamide

4-Amino-N,N-dimethyl-1-naphthamide

Cat. No.: B11887830
M. Wt: 214.26 g/mol
InChI Key: RMGXASFJPPQJNB-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethyl-1-naphthamide is an organic compound belonging to the naphthamide family It is characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom of the naphthamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N-dimethyl-1-naphthamide typically involves the reaction of 4-amino-1-naphthoic acid with dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,N-dimethyl-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted naphthamide derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-dimethyl-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation . This property makes it useful for imaging and sensing applications in biological systems.

Comparison with Similar Compounds

4-Amino-N,N-dimethyl-1-naphthamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and versatile applications in various scientific fields.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-amino-N,N-dimethylnaphthalene-1-carboxamide

InChI

InChI=1S/C13H14N2O/c1-15(2)13(16)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,14H2,1-2H3

InChI Key

RMGXASFJPPQJNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C2=CC=CC=C21)N

Origin of Product

United States

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